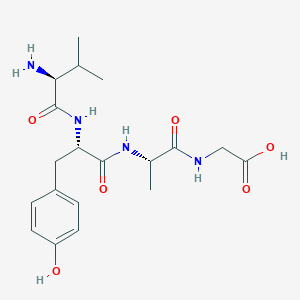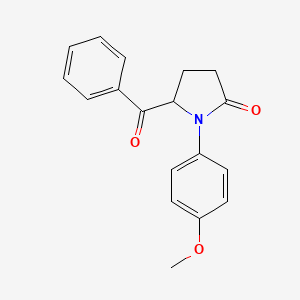![molecular formula C22H24F3N7O B14177272 2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one CAS No. 1192657-81-0](/img/structure/B14177272.png)
2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a bipyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bipyrimidinone Core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using ethyl piperazine as a nucleophile.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of kinase activity or modulation of G-protein coupled receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine ring improves its solubility and bioavailability.
This detailed article provides a comprehensive overview of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1192657-81-0 |
|---|---|
Fórmula molecular |
C22H24F3N7O |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24F3N7O/c1-3-31-7-9-32(10-8-31)21-26-13-17(14(2)27-21)18-12-19(33)30-20(29-18)28-16-6-4-5-15(11-16)22(23,24)25/h4-6,11-13H,3,7-10H2,1-2H3,(H2,28,29,30,33) |
Clave InChI |
RULAOBNTNQVASS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)


![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)

![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)




![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)



